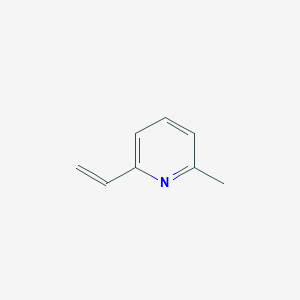

6-Methyl-2-vinylpyridine

概要

説明

6-Methyl-2-vinylpyridine (CAS: 1122-70-9) is a pyridine derivative with the molecular formula C₈H₉N and a molecular weight of 119.16 g/mol . Its structure features a methyl group at the 6-position and a vinyl group at the 2-position of the pyridine ring. This compound is a liquid at room temperature and requires storage at -20°C to maintain stability, with stock solutions prepared in solvents like DMSO for research use .

Synthetic routes for this compound often involve hydrosilylation and dehydrogenative cyclization reactions. Modifications at specific positions (e.g., introducing fluorine at C5) have been shown to improve reaction yields, while substituents like methoxy (MeO-) and trifluoromethyl (CF₃-) at C6 provide comparable efficiencies in multi-step syntheses . The vinyl group enhances its utility as a monomer in polymerization reactions or as a precursor in pharmaceutical and agrochemical intermediates .

作用機序

Target of Action

It’s known that pyridine derivatives often interact with various biological targets due to their aromatic heterocyclic structure .

Mode of Action

It’s known that pyridine moieties can enhance electrical conductivity in polymeric materials . This suggests that 6-Methyl-2-vinylpyridine might interact with its targets in a way that influences electrical properties, potentially affecting signal transduction pathways in cells.

Biochemical Pathways

The compound is used in the synthesis of 2,6-divinylpyridine and 2-methyl-6-vinylpyridine, suggesting it may play a role in chemical reactions involving these compounds .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties suggest that this compound could have good bioavailability.

Result of Action

Given its potential interactions with biological targets and its influence on electrical properties, it’s plausible that the compound could affect cellular processes that rely on electrical signals or the activity of the CYP1A2 enzyme .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its distribution in the body and its interaction with targets . Furthermore, its stability could be influenced by storage conditions, as it is recommended to be stored in an inert atmosphere and under -20°C .

生化学分析

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biochemical context in which it is present

Cellular Effects

It is plausible that this compound could influence cell function through its interactions with cellular proteins and enzymes . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-Methyl-2-vinylpyridine at different dosages in animal models have not been reported This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Transport and Distribution

This would include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

生物活性

6-Methyl-2-vinylpyridine can be synthesized through methods similar to those used for other vinylpyridine derivatives. Its structure is defined by the following chemical formula:

This compound is known for its reactivity due to the presence of both the vinyl and pyridine groups, making it a versatile intermediate in various chemical reactions.

Antiviral Potential

Research into related vinylpyridine compounds suggests that they may possess antiviral properties. For instance, derivatives of 2-vinylpyridine have been explored as potential antiviral agents against human rhinovirus. The synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines using vinylpyridine derivatives indicates that these compounds can serve as scaffolds for developing new antiviral drugs .

Protein Modification

Vinylpyridine compounds are known to interact with amino acids, leading to modifications in proteins. A study demonstrated that 4-vinylpyridine could react with methionine-containing proteins, causing a loss of methionine and the formation of new compounds. This reactivity highlights the potential of this compound in biochemical applications where protein modification is desired.

Study on Vinylpyridine Derivatives

A notable study focused on the synthesis and characterization of various vinylpyridine derivatives, including their application in polymer chemistry and as intermediates in drug synthesis. The research emphasized the importance of structural modifications in enhancing biological activity and specificity against viral infections .

Synthesis of Antiviral Agents

Another investigation reported the successful synthesis of antiviral agents derived from vinylpyridine structures. The study highlighted how modifications at specific positions on the pyridine ring could lead to enhanced efficacy against viral pathogens, suggesting that similar strategies could be applied to this compound .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C₈H₉N |

| Potential Applications | Antiviral agents, protein modifiers |

| Key Findings | Reactivity with amino acids; synthesis of antiviral derivatives |

| Related Compounds | 2-Vinylpyridine, 4-Vinylpyridine |

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

6-Methyl-2-vinylpyridine serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including Michael additions, which are essential for constructing larger and more complex molecular architectures. For instance, it has been utilized in the synthesis of steroid molecules like dl-D-homoestrone through bis-annulation reactions.

Synthesis of Bioactive Compounds

The compound is also significant in the synthesis of biologically active derivatives. Research indicates that vinylpyridine derivatives can be modified to create antiviral agents targeting human rhinovirus. This highlights the potential of this compound as a scaffold for developing new pharmaceutical compounds.

Medicinal Chemistry

Antiviral and Antimicrobial Applications

In medicinal chemistry, this compound derivatives have shown promise as antiviral agents. Studies have demonstrated that these compounds can effectively inhibit viral replication through specific interactions with viral proteins. The compound's ability to modify proteins by reacting with cysteine residues further emphasizes its potential therapeutic applications.

Pharmacokinetics and Biological Activity

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier. This characteristic makes it a candidate for drugs that require central nervous system penetration. Its interactions with biological targets could influence cellular processes reliant on electrical signals or enzyme activities.

Polymer Science

Enhancement of Electrical Conductivity

The incorporation of this compound into polymer matrices can enhance electrical conductivity. This property is particularly beneficial in developing conductive polymers used in electronic applications. The compound's ability to form stable copolymers with other vinyl monomers allows for tailored materials with specific electrical properties.

Self-Assembly Behavior

In polymer chemistry, this compound is also involved in self-assembly processes. Research has shown that amphiphilic block copolymers containing this compound can undergo structural transitions in aqueous solutions, leading to the formation of vesicles and other nanostructures . This self-assembly behavior has potential applications in drug delivery systems and nanotechnology.

Q & A

Q. (Basic) What established synthetic routes are available for preparing 6-methyl-2-vinylpyridine, and which catalysts are commonly used?

The synthesis of this compound often involves catalytic hydrogenation or functionalization of pyridine precursors. For example, hydrogenation of methyl 2-vinylpyridine-6-carboxylate using PtO₂ or palladium on activated charcoal yields piperidine derivatives, demonstrating the role of catalyst selection in controlling regioselectivity and reaction efficiency . Alternative routes may include cross-coupling reactions or nucleophilic substitution, though specific protocols depend on the target derivative’s substituents.

Q. (Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR and Raman spectroscopy for identifying functional groups and vibrational modes in coordination complexes .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles (e.g., Pd and Cl atoms in complexes show distinct weight-loss patterns) .

- X-ray crystallography for resolving molecular geometry and coordination environments in metal complexes .

- NMR spectroscopy (not explicitly cited but standard for structural elucidation).

Q. (Basic) What physicochemical properties of this compound are critical for its reactivity in organic synthesis?

The vinyl group introduces electrophilic reactivity, enabling polymerization or addition reactions, while the methyl substituent enhances steric effects, influencing ligand coordination in metal complexes. Solubility in polar solvents (e.g., CH₃CN/CH₂Cl₂ mixtures) is crucial for reaction design . Stability under acidic/basic conditions should be tested empirically due to limited published data .

Q. (Advanced) How can reaction conditions be optimized to improve yields of this compound derivatives during hydrogenation?

Catalyst choice and solvent systems significantly impact yields. For example:

- PtO₂ in ethanol achieves full hydrogenation of vinyl groups to ethyl substituents .

- Pd/C in THF may preserve functional groups while reducing conjugated double bonds.

Optimization requires monitoring reaction progress via GC-MS or HPLC and adjusting H₂ pressure (1–3 atm) to minimize side reactions.

Q. (Advanced) What strategies address contradictions in thermal decomposition data for this compound complexes?

Discrepancies in TGA data (e.g., variable weight-loss steps for Pd/Cl complexes) may arise from differences in sample purity, heating rates, or atmospheric conditions. Recommendations include:

- Replicating experiments under inert vs. oxidative atmospheres .

- Cross-validating with differential scanning calorimetry (DSC) to correlate thermal events with structural changes.

- Applying peer-review frameworks to assess data robustness (e.g., ensuring conclusions align with experimental evidence) .

Q. (Advanced) How do computational models predict the coordination behavior of this compound in metal complexes?

Density functional theory (DFT) calculations can simulate ligand-metal interactions, such as bond lengths and electronic configurations in Cu(I) or Pd(II) complexes. For example, theoretical studies on phosphine-pyridine ligands reveal how steric bulk affects metal center accessibility . These models guide experimental design by prioritizing ligands with favorable binding energies.

Q. (Advanced) What challenges arise in synthesizing sterically hindered derivatives of this compound, and how are they mitigated?

Bulky substituents (e.g., aryl or branched alkyl groups) hinder reaction kinetics and catalyst accessibility. Strategies include:

- Using high-pressure conditions to drive sluggish reactions .

- Employing microwave-assisted synthesis to reduce reaction times and improve yields.

- Selecting sterically tolerant catalysts (e.g., N-heterocyclic carbenes) for cross-coupling steps.

Q. (Advanced) What advancements exist in pharmacological applications of this compound derivatives?

Recent studies explore their use as:

- Anticancer agents : Pd(II) complexes exhibit cytotoxicity via DNA intercalation or reactive oxygen species (ROS) generation .

- Enzyme inhibitors : Derivatives like 6-methylpyridine-2-carboxamides show activity against PI3Kα, a target in oncology .

Methodological rigor includes in vitro bioassays (e.g., IC₅₀ determination) and in silico docking studies to refine molecular interactions.

類似化合物との比較

The following pyridine derivatives share structural similarities with 6-methyl-2-vinylpyridine but differ in substituents, leading to distinct chemical properties and applications.

Key Compounds and Properties

Structural and Reactivity Comparisons

- Substituent Effects: Electron-Withdrawing Groups (EWG): The cyano group in 6-methylpyridine-2-carbonitrile increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl group in this compound . Vinyl vs. Aldehyde: The vinyl group in this compound facilitates polymerization, whereas the aldehyde in 6-methyl-2-pyridinecarboxaldehyde participates in condensation reactions (e.g., forming imines) . Thiol Functionality: 6-Methyl-2-pyridinethiol forms stable metal complexes, making it valuable in catalysis, unlike the non-coordinating methyl and vinyl groups in the parent compound .

Synthetic Yields : Fluorination at C5 of this compound improves dehydrogenative cyclization yields (65–75%) compared to unmodified derivatives (50–55%) .

準備方法

Direct Alkylation of Pyridine Derivatives

Base-Catalyzed Condensation of 2-Picoline and Formaldehyde

A method adapted from Patent CN102863375A involves the condensation of 2-picoline (2-methylpyridine) with formaldehyde under basic conditions to yield 2-vinylpyridine . For 6-methyl-2-vinylpyridine, this approach requires substituting 2-picoline with 2,6-lutidine (2,6-dimethylpyridine) to introduce the additional methyl group.

Reaction Conditions:

-

Catalyst: Sodium hydroxide (50% w/w)

-

Temperature: 130–160°C

-

Pressure: 0.5 MPa

-

Reaction Time: 1 hour (condensation) + 5 hours (dehydration)

Mechanistic Insight:

Formaldehyde acts as a methylene donor, facilitating α-C–H activation at the 2-position of 2,6-lutidine. The base promotes deprotonation, forming a resonance-stabilized carbanion that attacks formaldehyde, followed by elimination of water to generate the vinyl group .

Yield and Selectivity:

-

Challenges: Competing side reactions at the 6-methyl position may reduce selectivity.

Catalytic Dehydration of Hydroxyethyl Precursors

Dehydration of 6-Methyl-2-Hydroxyethylpyridine

Patent CN1250527C outlines the dehydration of 2-hydroxyethylpyridine to 2-vinylpyridine using acid or base catalysts . Adapting this for this compound necessitates synthesizing 6-methyl-2-hydroxyethylpyridine as a precursor.

Synthetic Pathway:

-

Hydroxyethylation: React 2,6-lutidine with ethylene oxide or ethylene glycol under acidic conditions to install the hydroxyethyl group.

-

Dehydration: Treat the intermediate with sulfuric acid or NaOH at 100–190°C to eliminate water .

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.05–1.0 wt% (relative to precursor) |

| Temperature | 100–190°C |

| Distillation Conditions | 60–100°C at 10–150 mmHg |

Outcomes:

Oxidation-Rearrangement of 2,6-Dimethylpyridine

Tungsten-Catalyzed Oxidation and Rearrangement

Patent CN104610134A details the oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridyl methanol using hydrogen peroxide and tungsten oxide . This intermediate can be further functionalized to introduce the vinyl group.

Stepwise Process:

-

Oxidation: 2,6-Dimethylpyridine reacts with H₂O₂ in acetic acid, catalyzed by tungsten oxide, to form 6-methyl-2-pyridyl methanol .

-

Esterification: Treat the alcohol with acetic anhydride to yield 6-methyl-2-pyridyl acetate.

-

Pyrolysis: Thermally decompose the acetate at 300–400°C to produce this compound via elimination of acetic acid.

Critical Parameters:

-

Oxidation Selectivity: 95% (achieved via controlled H₂O₂ addition) .

-

Pyrolysis Efficiency: ~90% conversion (theoretically).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

*†HEP = Hydroxyethylpyridine; Extrapolated from analogous reactions.

Key Observations:

-

Direct Alkylation offers simplicity but struggles with regioselectivity.

-

Catalytic Dehydration achieves high purity but requires multi-step precursor synthesis.

-

Oxidation-Rearrangement leverages mild conditions but involves energy-intensive pyrolysis.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Tungsten oxide (WO₃) in Patent CN104610134A demonstrates reusability for up to five cycles without significant activity loss . Implementing fluidized-bed reactors could enhance catalyst contact and reduce costs.

Waste Management

The direct alkylation method generates aqueous alkaline waste, necessitating neutralization before disposal. In contrast, catalytic dehydration produces minimal byproducts, aligning with green chemistry principles .

特性

IUPAC Name |

2-ethenyl-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWGBWNAHAUQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149951 | |

| Record name | Pyridine, 2-ethenyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-70-9 | |

| Record name | 2-Ethenyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Vinyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-VINYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21RIE3E35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。